4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions This compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane typically involves the reaction of 2-(2-nitrophenoxy)ethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: Boronic esters are used in the development of enzyme inhibitors and sensors for detecting biological molecules.
Medicine: Potential use in the synthesis of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a carbon-boron bond, which is then converted to a carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane is unique due to the presence of the nitrophenoxy group, which enhances its reactivity and potential applications. The nitro group can undergo various chemical transformations, making this compound versatile in organic synthesis. Additionally, the dioxaborolane ring provides stability and facilitates its use in cross-coupling reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2-nitrophenoxy)ethyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-10-19-12-8-6-5-7-11(12)16(17)18/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZAPQUKISUZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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